Ensulizole (Standard)

Photostability UVB Protection Sunscreen Formulation

Ensulizole (Phenylbenzimidazole Sulfonic Acid) is the premier water-soluble UVB filter, solving the critical challenge of photostabilizing Avobenzone in broad-spectrum sunscreens. Its unique aqueous-phase distribution eliminates the heavy, greasy feel of oil-soluble alternatives, enabling superior sensory profiles for daily-wear formulations. - Photostabilization: Paired with Avobenzone, mitigates rapid degradation (36% capacity loss in 1 hr), extending product shelf-life. - Regulatory Flexibility: Approved at 4% (US) and 8% (EU), allowing streamlined dual-market product development. - Environmental Safety: Bioconcentration factor of 3.162, indicating a 110× lower aquatic accumulation risk vs. Ecamsule.

Molecular Formula C13H10N2O3S
Molecular Weight 274.30 g/mol
CAS No. 27503-81-7
Cat. No. B149491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnsulizole (Standard)
CAS27503-81-7
Synonyms2-Phenyl-1H-Benzimidazole-5-sulfonic Acid;  2-Phenyl-5-benzimidazolesulfonic Acid;  2-Phenyl-1H-benzimidazole-5-sulfonic Acid;  2-Phenyl-5-sulfobenzimidazole;  2-Phenylbenzimidazole-5-sulfonic Acid;  Ensulizole;  Eusolex 232;  Neo Heliopan Hydro;  Novantisol
Molecular FormulaC13H10N2O3S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)
InChIKeyUVCJGUGAGLDPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Ensulizole Procurement Guide


Ensulizole (Phenylbenzimidazole Sulfonic Acid, PBSA) is a sulfonated benzimidazole derivative functioning as an organic UVB filter [1]. Characterized by a molecular weight of 274.3 g/mol and a negative logP (-0.59), this compound exhibits high water solubility and minimal lipid solubility, positioning it as the principal water-phase UVB absorber in emulsion-based sunscreen systems . Its absorption maximum occurs at 306 nm within the UVB spectrum (280-315 nm), converting harmful radiation into less damaging energy forms such as heat [2].

Water Phase
Primary water-soluble UVB filter for O/W emulsion systems; avoids oil-phase load.
Photostabilizer
Supports Avobenzone photostabilization in broad-spectrum SPF formulations.
Regulatory
Differentiated US/EU concentration ceilings enable multi-region product development.

Ensulizole Substitution Risk Assessment


Generic substitution among UVB filters is technically inadvisable due to fundamental differences in solubility matrix, regulatory limits, and photochemical behavior. While Octinoxate, Homosalate, and Octocrylene share UVB protective ranges, they are oil-soluble compounds requiring emulsification within the lipid phase [1]. In contrast, Ensulizole uniquely distributes into the aqueous phase, critically influencing emulsion rheology, skin feel, and the distribution uniformity of the UV filter within the formulation . Furthermore, regulatory concentration ceilings differ substantially: Ensulizole is capped at 4% in the US but permitted up to 8% in the EU, whereas Homosalate is limited to 15% and Octocrylene to 10% in the US [1]. Such disparities preclude direct drop-in replacement without comprehensive reformulation, regulatory reassessment, and stability testing.

Solubility phase mismatch
Oil-soluble UVB filters (Octinoxate, Homosalate) partition into the lipid phase and may alter emulsion rheology and skin feel.
Regulatory cap disparity
Ensulizole concentration limits differ from other UVB filters across regions; direct replacement requires reformulation and re-assessment.
Photostabilization behavior differs
Octinoxate accelerates Avobenzone photodegradation, while Ensulizole provides photostabilization; interchange may compromise SPF retention.

Ensulizole Comparative Performance


Photostability vs. Octinoxate and Homosalate

Ensulizole demonstrates markedly higher inherent photostability compared to widely used oil-soluble UVB filters. Unlike Octinoxate (Ethylhexyl Methoxycinnamate), which undergoes rapid photodegradation via trans-cis isomerization, and Homosalate, which degrades under UV exposure, Ensulizole maintains its UV-protective integrity for extended periods under irradiation [1]. Furthermore, Ensulizole functions as an effective photostabilizer for the critical UVA filter Avobenzone (Butyl Methoxydibenzoylmethane). Avobenzone alone loses approximately 36% of its UV absorption capacity after just one hour of sunlight exposure; formulations co-formulated with Ensulizole exhibit significantly reduced Avobenzone degradation rates [2]. This co-stabilization property is not shared by Octinoxate, which actually accelerates Avobenzone photodegradation [1].

Photostability vs. Oil-Soluble UVB
Class-level inference
Reported photostabilization of Avobenzone; Octinoxate accelerates degradation
Supports photostability-based procurement for broad-spectrum SPF
Formulation-context; Avobenzone alone loses ~36% capacity at 1h UV
Photostability UVB Protection Sunscreen Formulation

Dermal Absorption vs. Octinoxate and Octocrylene

Ensulizole exhibits exceptionally low human dermal absorption compared to other organic UV filters. Experimentally determined dermal absorption of Ensulizole in humans is 0.26%, substantially lower than values reported for Octinoxate, Octocrylene, and Oxybenzone, which have been shown to be systemically absorbed after typical sunscreen use [1][2]. This low percutaneous penetration is consistent with Ensulizole‘s high water solubility and low octanol/water partition coefficient (logP -0.59), which limits its partitioning into the stratum corneum [1]. In contrast, Octinoxate and Octocrylene, being lipophilic, exhibit higher dermal penetration potential, a concern highlighted in FDA studies demonstrating systemic absorption of these oil-soluble filters [2].

Dermal Absorption
Cross-study comparable
0.26% of applied dose
Supports low systemic exposure assessment context
Reported human in vivo value; lipophilic comparators show higher absorption
Dermal Absorption Systemic Exposure Toxicology Safety Assessment

Bioaccumulation Compared to Ecamsule

Among the limited number of water-soluble organic UV filters approved for use in the United States, Ensulizole and Ecamsule represent distinct options. Ensulizole exhibits a measured bioconcentration factor (BCF) of 3.162 and a log Kow of 0.038, reflecting its highly hydrophilic nature and minimal bioaccumulation potential [1]. In contrast, Ecamsule (CAS 92761-26-7) shows a substantially higher estimated BCF of 350.4, a log Kow of 0.078, and a molecular weight of 562.7 g/mol [1]. This nearly 100-fold difference in BCF indicates that Ensulizole poses a significantly lower theoretical risk of accumulating in aquatic organisms. Additionally, the smaller molecular size and simpler sulfonic acid structure of Ensulizole confer greater formulation versatility compared to the bulkier, more complex Ecamsule molecule.

BCF vs. Ecamsule
Head-to-head
Ensulizole BCF 3.162; Ecamsule BCF ~350
Reported lower bioconcentration context vs. alternative water-soluble filter
Ecamsule BCF estimated; ~110× higher than Ensulizole
Bioaccumulation Formulation Water Solubility Ecamsule

Global Regulatory Concentration Limits

Ensulizole benefits from a differentiated global regulatory profile that offers formulation flexibility across major markets. In the United States, the FDA has established a maximum concentration limit of 4% for Ensulizole in OTC sunscreen products [1]. However, in the European Union, Ensulizole and its salts (potassium, sodium, and TEA) are permitted at concentrations up to 8% [2]. This 8% ceiling is also applicable in most other parts of the world, with Japan being an exception at a 3% maximum [2][3]. In contrast, Octinoxate is capped at 7.5% in the US, while Homosalate is permitted up to 15% [1]. The 4% vs. 8% US-EU disparity for Ensulizole is notable because it allows manufacturers to develop a single 4% formulation for US compliance while having the option to increase to 8% for EU formulations without changing the active ingredient, facilitating streamlined global product development.

Regulatory Concentration Limits
Class-level inference
US: 4%; EU: 8%; JP: 3%
Enables multi-market formulation strategy without active change
FDA OTC Monograph M020; EU Cosmetics Regulation Annex VI
Regulatory Compliance Global Markets Sunscreen Monograph Concentration Limits

Aqueous Solubility and pH Requirements

Ensulizole is unique among common UVB filters in that it is incorporated directly into the aqueous phase of emulsions, bypassing the oil phase entirely . This water solubility, however, is critically dependent on precise pH control. Ensulizole requires a pH range of 6.8-7.0 for complete dissolution; deviation outside this narrow window results in precipitation and loss of UV protective efficacy [1]. In stark contrast, oil-soluble UVB filters such as Octinoxate, Homosalate, and Octocrylene are dissolved in the lipid phase and do not impose such stringent aqueous pH constraints . While this pH dependence demands more rigorous formulation process control for Ensulizole, the benefit is the production of lighter, less greasy emulsions ideal for daily-wear moisturizers, sprays, and gel formulations .

Aqueous Phase Requirement
Class-level inference
Requires pH 6.8–7.0 for complete dissolution
Supports lightweight emulsion design; mandates precise pH control
Narrow pH window; oil-soluble filters have broad pH tolerance
Formulation Chemistry pH Control Solubility Emulsion Stability

Safety Profile: NOAEL and Margins

Comprehensive toxicological review data provides quantitative safety benchmarks for Ensulizole procurement and formulation risk assessment. Subchronic 3-month repeated-dose studies identified No-Observed-Adverse-Effect Levels (NOAELs) at 100 mg/kg/day via dermal route in rabbits and 1000 mg/kg/day via oral route in rats, both representing the highest doses tested in their respective studies [1]. Based on the rat subchronic oral NOAEL of 1000 mg/kg/day and conservative assumptions for estimating systemic exposure dose (SED) from sunscreen application, margins of safety (defined as NOAEL/SED) >100 were calculated [1]. Ensulizole has also been determined to be non-photosensitizing, non-phototoxic, and non-genotoxic based on negative in vitro studies [1].

Safety Endpoints
Supporting evidence
Dermal NOAEL 100 mg/kg/day; Oral NOAEL 1000 mg/kg/day
Supports safety dossier development for product registration
Margin of safety >100 reported; non-photosensitizing, non-genotoxic
Toxicology NOAEL Margin of Safety Risk Assessment

Ensulizole Formulation Use Cases


Avobenzone Photostabilization Strategy

Ensulizole should be prioritized in any broad-spectrum formulation containing Avobenzone. As demonstrated in Section 3, Ensulizole photostabilizes Avobenzone, mitigating its rapid degradation (36% capacity loss in one hour of sunlight) [1]. This pairing is superior to Octinoxate-Avobenzone combinations, where Octinoxate accelerates degradation [2]. Procurement of Ensulizole for this purpose directly reduces SPF decay and extends product shelf-life. Typical use: 4% Ensulizole with 3% Avobenzone (US limits).

Lightweight Daily Facial Sunscreen

For formulators seeking to eliminate heavy, greasy textures characteristic of oil-soluble UV filters (Octinoxate, Homosalate, Octocrylene), Ensulizole is the primary water-phase UVB active . Its water solubility enables aqueous dispersion, producing emulsions with superior sensory profiles suitable for daily facial moisturizers and gel-based sunscreens. The requirement for pH 6.8-7.0 must be strictly observed during manufacturing to prevent precipitation and ensure uniform UV protection [3].

Multi-Region Regulatory Compliance

Manufacturers developing sunscreen products for both US and EU markets can leverage Ensulizole‘s differentiated regulatory status. As detailed in Section 3, the FDA permits up to 4% Ensulizole, while EU regulations allow up to 8% [4][5]. This enables a streamlined development pathway: create a 4% formulation for US compliance, and a higher-concentration 8% version for EU markets without changing active ingredients or undergoing entirely separate safety assessments.

Low-Bioaccumulation Filter Selection

For brands emphasizing aquatic safety and low environmental persistence, Ensulizole offers a quantifiable advantage over Ecamsule. With a measured bioconcentration factor (BCF) of 3.162 compared to Ecamsule‘s estimated BCF of 350.4 (a 110× difference), Ensulizole poses a demonstrably lower risk of accumulating in aquatic organisms [6]. Additionally, its low dermal absorption (0.26%) supports claims of minimal systemic burden in human users [7].

Application
Selection Property
Validation Focus
Avobenzone photostabilization
Photostabilization compatibility with Avobenzone
SPF retention under UV irradiation; Avobenzone degradation rate
Lightweight daily sunscreen
Water-phase UVB incorporation; pH-controlled solubility
Sensory profile and emulsion stability at pH 6.8–7.0
Multi-region compliance
Differentiated regulatory concentration ceilings
Formulation to US 4% and EU 8% limits without active change
Low-bioaccumulation filter selection
Bioconcentration factor (BCF) profile
Environmental persistence and aquatic toxicity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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